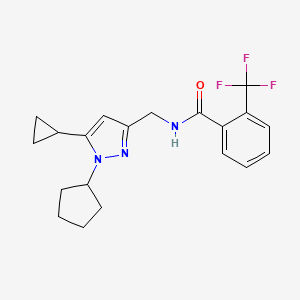

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Description

Evolution of Pyrazole Chemistry Research

Pyrazole chemistry originated in the late 19th century with foundational work by German chemists Ludwig Knorr and Hans von Pechmann. Knorr’s 1883 synthesis of antipyrine (phenazone), the first synthetic analgesic drug, marked pyrazole’s entry into medicinal chemistry. Pechmann’s 1898 method for synthesizing pyrazole from acetylene and diazomethane established a critical pathway for heterocyclic compound development. By the mid-20th century, researchers recognized pyrazole’s versatility due to its planar structure and dual nitrogen atoms, which enable diverse substitution patterns. For instance, the discovery of celecoxib—a cyclooxygenase-2 inhibitor—highlighted pyrazole’s role in anti-inflammatory drug design. Modern synthetic strategies, such as the Paal-Knorr synthesis, have expanded access to substituted pyrazoles, enabling tailored physicochemical properties for targeted applications.

Development Timeline of Trifluoromethylated Benzamides

Trifluoromethylated benzamides emerged as a distinct class in the 21st century, driven by the trifluoromethyl group’s ability to enhance metabolic stability and binding affinity. Early work focused on optimizing synthesis routes, such as the nucleophilic substitution of chlorinated benzotrifluorides with amides. A 2022 patent (CN113698315A) detailed a scalable method using 2,3-dichlorotrifluorotoluene to produce 2-trifluoromethyl benzamide derivatives with >67% yield. Advances in catalytic fluorination and cyanide substitution further streamlined access to these electron-deficient aromatic systems, which are critical for modulating drug-receptor interactions.

Table 1: Key Advances in Trifluoromethylated Benzamide Synthesis

Scientific Significance of Pyrazole-Benzamide Hybrid Structures

Hybridizing pyrazole and benzamide scaffolds combines the pharmacophoric advantages of both moieties. Pyrazole contributes nitrogen-rich heterocyclic rigidity, enhancing solubility and hydrogen-bonding capacity, while the trifluoromethyl benzamide group introduces steric bulk and electron-withdrawing effects that stabilize binding pockets. For example, a 2020 study demonstrated that benzimidazole-pyrazole hybrids exhibit dual anti-inflammatory and anticancer activities, attributed to synergistic π-π stacking and hydrophobic interactions. The target compound—N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide—leverages this synergy, with cyclopentyl and cyclopropyl groups potentially optimizing metabolic resistance and target selectivity.

Research Gap Analysis in Functionalized Pyrazole Chemistry

Despite progress, critical gaps persist in functionalized pyrazole chemistry:

- Stereoselective Challenges : Cyclopropane and cyclopentane substitutions on pyrazole’s N1 and C5 positions require precise control to avoid regioisomeric byproducts.

- Limited Biological Data : While pyrazole-benzamide hybrids show promise, systematic studies correlating substituent effects (e.g., cyclopropyl vs. isopropyl) with pharmacokinetic profiles are scarce.

- Scalability Issues : Multi-step syntheses involving hazardous reagents like diazomethane hinder industrial adoption. Recent efforts to replace diazomethane with potassium borohydride in scorpionate ligand formation represent a step forward but remain underexplored.

This analysis underscores the need for innovative methodologies to address synthetic and mechanistic uncertainties in functionalized pyrazole-benzamide systems.

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O/c21-20(22,23)17-8-4-3-7-16(17)19(27)24-12-14-11-18(13-9-10-13)26(25-14)15-5-1-2-6-15/h3-4,7-8,11,13,15H,1-2,5-6,9-10,12H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDMLIDJPWKQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a pyrazole moiety, cyclopentyl, and cyclopropyl groups, along with a trifluoromethyl benzamide. Its molecular formula is with a molecular weight of approximately 389.5 g/mol. The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound.

This compound exhibits several biological activities through various mechanisms:

-

Anti-inflammatory Activity :

- The compound has been shown to reduce inflammation by decreasing edema and leukocyte migration. It effectively downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, and inhibits NF-κB activation, which is crucial in inflammatory responses.

- Inhibition of Cyclooxygenase Enzymes :

-

Interaction with Kinases :

- The structural components allow for potential interactions with kinases or receptors implicated in various disease processes, indicating a possible role as a kinase inhibitor.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar pyrazole derivatives indicate that modifications to the molecular structure significantly affect biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoromethyl group | Increases potency against inflammatory pathways |

| Alteration of cycloalkane substituents | Affects selectivity towards specific enzyme targets |

These findings highlight the importance of structural optimization in enhancing the therapeutic efficacy of pyrazole derivatives.

Case Studies

Several studies have evaluated the biological effects of compounds related to this compound:

- Anti-inflammatory Effects :

- Cancer Research :

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide exhibits notable anti-inflammatory effects. Key findings include:

- Reduction of Edema : The compound has been shown to significantly decrease edema in experimental models, indicating its potential as an anti-inflammatory agent.

- Inhibition of Pro-inflammatory Cytokines : It effectively downregulates levels of interleukin 6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses.

- NF-κB Pathway Suppression : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammation.

Synthesis and Derivatives

The synthesis of this compound can involve several steps, often including:

- Formation of the pyrazole ring via cyclization reactions.

- Introduction of the trifluoromethyl group using reagents such as trifluoromethylsilane or sodium trifluoroacetate.

- Final coupling reactions to form the amide bond.

Various derivatives have been synthesized to explore structure-activity relationships, enhancing its pharmacological profile.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

Key Findings:

Electronic and Steric Effects: The target compound’s trifluoromethyl group enhances metabolic stability compared to the 3-methylbenzamide in , which lacks fluorine-based electron-withdrawing effects .

Synthetic Complexity :

- The target molecule’s pyrazole core requires specialized cyclization steps, contrasting with the straightforward amide coupling used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

- The 2-(trifluoromethyl)benzamide moiety is shared with the Enamine compound (), suggesting scalable synthesis protocols for this fragment .

Crystallographic Analysis :

- Structural determination methods (e.g., X-ray crystallography) used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () are broadly applicable to the target compound, with SHELX software () being a standard tool for refinement .

Data Table: Comparative Properties

Q & A

How can synthetic routes for this compound be optimized to improve yield and purity while minimizing side products?

Basic Research Focus :

Optimization typically involves Design of Experiments (DoE) methodologies, such as factorial design, to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, adjusting cyclopropane ring formation conditions (e.g., cyclopropylation agents) and benzamide coupling steps can reduce competing pathways. Reaction progress should be monitored via HPLC or LC-MS to quantify intermediates and impurities .

Advanced Consideration :

Implement flow chemistry or microwave-assisted synthesis to enhance reaction control. Computational tools (e.g., DFT calculations) can predict steric/electronic effects of the cyclopentyl and cyclopropyl substituents, guiding solvent selection and reagent stoichiometry .

What crystallographic methods are most effective for resolving structural ambiguities in this compound’s polymorphs?

Basic Research Focus :

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key parameters include refining the cyclopropyl ring geometry and verifying benzamide planarity. Hydrogen bonding patterns (e.g., N–H···O interactions) should be analyzed to confirm supramolecular packing .

Advanced Consideration :

For disordered structures (e.g., rotational freedom in the cyclopentyl group), employ multipole refinement or synchrotron radiation to enhance resolution. Pair SC-XRD with solid-state NMR (e.g., NMR) to resolve trifluoromethyl group dynamics .

How can contradictory bioactivity data across in vitro assays be reconciled?

Basic Research Focus :

Assay variability often arises from differences in cell lines, solvent (e.g., DMSO concentration), or metabolic stability. Validate protocols using positive controls (e.g., known kinase inhibitors if targeting enzyme inhibition) and ensure compound solubility via DLS or nephelometry .

Advanced Consideration :

Use metabolomics profiling to identify degradation products or off-target interactions. For instance, the trifluoromethyl group’s metabolic resistance may vary between assays, necessitating stable isotope tracing or CYP450 inhibition studies .

What computational strategies predict the compound’s binding affinity to target proteins?

Basic Research Focus :

Molecular docking (e.g., AutoDock Vina) with homology models of target proteins (e.g., kinases or GPCRs) can prioritize binding poses. Focus on interactions between the benzamide moiety and conserved catalytic residues .

Advanced Consideration :

Combine MD simulations (e.g., GROMACS) with MM-PBSA/GBSA free-energy calculations to account for solvent effects and conformational flexibility. Analyze the cyclopropyl group’s role in hydrophobic pocket engagement over microsecond timescales .

How can stability studies under varying pH and temperature conditions inform formulation strategies?

Basic Research Focus :

Conduct accelerated stability testing (ICH guidelines) using HPLC to track degradation kinetics. The benzamide bond is pH-sensitive; buffer systems (e.g., phosphate vs. citrate) should be tested at 25–40°C to identify optimal storage conditions .

Advanced Consideration :

Apply QSPR models to correlate molecular descriptors (e.g., logP, polar surface area) with stability trends. For example, cyclopropane’s ring strain may increase susceptibility to oxidative degradation, requiring antioxidants in lyophilized formulations .

What analytical techniques resolve discrepancies in spectroscopic data (e.g., 1H^{1}\text{H}1H NMR splitting patterns)?

Basic Research Focus :

High-field NMR (≥500 MHz) with COSY and NOESY can assign overlapping signals (e.g., cyclopentyl protons). For trifluoromethyl groups, NMR decoupling clarifies coupling constants .

Advanced Consideration :

Use dynamic NMR to study hindered rotation in the pyrazole ring. Variable-temperature experiments quantify rotational barriers, which may explain splitting inconsistencies .

How do steric effects from cyclopentyl/cyclopropyl groups influence reactivity in downstream derivatization?

Basic Research Focus :

Steric maps (e.g., using Cambridge Structural Database) compare substituent bulk. For example, cyclopropane’s planar rigidity may hinder nucleophilic attacks on the pyrazole ring, favoring selective modifications at the benzamide position .

Advanced Consideration :

Leverage DFT-computed transition states to predict regioselectivity. For instance, cyclopentyl’s chair conformation could direct electrophiles to the pyrazole N-methyl group .

What strategies validate the compound’s mechanism of action when initial pathway assays are inconclusive?

Basic Research Focus :

Combine genetic knockdown (e.g., CRISPR/Cas9) with phenotypic rescue experiments. If the compound inhibits a kinase, rescue with a constitutively active mutant confirms target engagement .

Advanced Consideration :

Employ thermal proteome profiling (TPP) or CETSA to map direct protein targets in cell lysates, bypassing assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.